Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate is a compound that belongs to the class of azetidine derivatives. This compound is notable for its potential therapeutic applications, particularly as a Janus kinase (JAK) inhibitor. JAK inhibitors are important in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. The molecular formula of this compound is , and it has a molecular weight of approximately 227.26 g/mol.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Biosynth. It falls under the category of organic compounds, specifically classified as a carboxylate ester due to the presence of the ester functional group in its structure. The compound's CAS number is 1408076-36-7, which is used for its identification in chemical databases.
The synthesis of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate typically involves several steps:
Detailed methods may vary depending on specific laboratory protocols and desired yields.
The molecular structure of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate features a five-membered azetidine ring with substituents that include a tert-butyl group and a methoxyethyl group. The structural formula can be represented as follows:
Key structural data includes:
Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate can participate in various chemical reactions:
As a JAK inhibitor, tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate functions by interfering with the JAK signaling pathway, which is crucial for cytokine receptor signaling. The mechanism involves:
This mechanism is significant in treating conditions like rheumatoid arthritis and other autoimmune disorders.
The physical properties of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to strong acids or bases.
Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate has several scientific applications:
The construction of the strained azetidine ring in tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate demands precision catalysis. Key advances include:
Table 1: Catalytic Systems for Azetidine Ring Functionalization
Catalyst | Reaction Type | Key Conditions | Yield/Purity | Scale Feasibility |
---|---|---|---|---|
NiBr₂ | Suzuki Csp²–Csp³ coupling | RT, 24 h | >80% (broad scope) | Gram-scale |
TEMPO/H₂O₂ | Oxidation | Microreactor, 0–30°C | 97.6% purity | Industrial |
Triethyl phosphite | Horner-Emmons olefination | RT, THF, 1–2 h | 92% | Multi-gram |
Controlling stereochemistry at the C2 position of azetidines is vital for pharmacological efficacy. Strategic approaches include:
Cyclocondensation efficiency for 3-oxoazetidine formation is highly sensitive to reaction environment:
Table 2: Solvent/Temperature Impact on Azetidine Cyclocondensation
Solvent | Temperature | Base | Reaction Outcome | Yield |
---|---|---|---|---|
Toluene | −10°C | Cs₂CO₃ | Clean cyclization, minimal hydrolysis | 85% |
DMF | 25°C | K₂CO₃ | Solvolysis byproducts dominant | 52% |
THF | 0°C | Et₃N | Moderate epimerization | 68% |
Acetonitrile | −10°C | Cs₂CO₃ | High conversion, facile workup | 82% |
The acid/base-labile 3-oxoazetidine moiety necessitates tailored protection:
Table 3: Protecting Group Compatibility with 3-Oxoazetidine Intermediates
Protecting Group | Installation Yield | Stability to | Deprotection Method | Azetidine Recovery Yield |
---|---|---|---|---|
Boc | 95% | Grignard, Wittig, TEMPO oxidation | 10% TFA, 0°C, 10 min | 93% |
TBS | 88% | Weak acids, nucleophiles | TBAF, THF, RT | 85% |
Cbz | 90% | Bases, nucleophiles | H₂/Pd-C, 24 h | 78% (over-reduction risk) |
Fmoc | 92% | Acids, mild oxidants | 20% piperidine/DMF | 89% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0